molecular formula C10H12N2O3 B3256385 Methyl 3-(glycylamino)benzoate CAS No. 269071-12-7

Methyl 3-(glycylamino)benzoate

Cat. No. B3256385
CAS RN: 269071-12-7
M. Wt: 208.21 g/mol
InChI Key: XCGOBRNSEPXEOA-UHFFFAOYSA-N
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Description

“Methyl benzoate” is an organic compound. It’s an ester with the chemical formula C6H5COOCH3. Its structure is C6H5−C(=O)−O−CH3. It’s a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

Methyl benzoate can be formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . In another experiment, methyl benzoate was prepared by reacting benzoic acid with methanol using sulfuric acid as a catalyst .


Molecular Structure Analysis

A reliable method for molecular structure determination, excluding single-crystal X-ray diffraction (SCXRD), has been applied to six methyl glycoside tetrabenzoates. The proposed method is based on a global conformational search using molecular mechanics and subsequent DFT calculations guided by a solid-state NMR experiment .


Chemical Reactions Analysis

Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring. In an experiment, students nitrated methyl benzoate. The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

Methyl benzoate has a molar mass of 136.150 g·mol−1, a density of 1.0837 g/cm3, a melting point of −12.5 °C, and a boiling point of 199.6 °C .

Safety and Hazards

Methyl benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard. It’s harmful if swallowed and is a combustible liquid .

Future Directions

Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant. It shows promise in integrated pest management under either greenhouse or field conditions .

properties

IUPAC Name

methyl 3-[(2-aminoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGOBRNSEPXEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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